15(R)-Prostaglandin E1 15(R)-Prostaglandin E1 15(R)-PGE1 is the “unnatural” C-15 stereoisomer of PGE1. It is essentially inactive biologically when compared to PGE1. It is a non-competitive inhibitor of 15-hydroxy PGDH with an IC50 of 189 µM.
Brand Name: Vulcanchem
CAS No.: 20897-91-0
VCID: VC0157850
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

15(R)-Prostaglandin E1

CAS No.: 20897-91-0

Reference Standards

VCID: VC0157850

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

15(R)-Prostaglandin E1 - 20897-91-0

CAS No. 20897-91-0
Product Name 15(R)-Prostaglandin E1
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1
Standard InChIKey GMVPRGQOIOIIMI-CHCORRSHSA-N
Isomeric SMILES CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Description 15(R)-PGE1 is the “unnatural” C-15 stereoisomer of PGE1. It is essentially inactive biologically when compared to PGE1. It is a non-competitive inhibitor of 15-hydroxy PGDH with an IC50 of 189 µM.
Synonyms 15(R)-PGE1;15-epi PGE1
Reference 1.Nakano, J. Relationship between the chemical structure of prostaglandins and their vasoactivities in dogs. British Journal of Pharmacology 44, 63-70 (1972).
PubChem Compound 5283056
Last Modified Nov 11 2021
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